molecular formula C19H13F5N2OS B2371852 3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide CAS No. 896374-82-6

3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide

Cat. No.: B2371852
CAS No.: 896374-82-6
M. Wt: 412.38
InChI Key: LJBONOADEAEOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide is a fluorinated benzamide derivative featuring a 1,3-thiazole moiety. Its structure comprises a 3,4-difluorobenzamide group linked via an ethyl chain to a 4-(trifluoromethyl)phenyl-substituted thiazole ring. This compound is structurally analogous to pharmacologically relevant benzamides, which often exhibit bioactivity due to their electron-withdrawing substituents (e.g., fluorine, trifluoromethyl) and heterocyclic components . While direct data on its synthesis or applications are absent in the provided evidence, its design aligns with compounds studied for receptor binding (e.g., D3 ligands in ) or agrochemical uses (e.g., pesticides in ).

Properties

IUPAC Name

3,4-difluoro-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F5N2OS/c20-15-6-3-12(9-16(15)21)17(27)25-8-7-14-10-28-18(26-14)11-1-4-13(5-2-11)19(22,23)24/h1-6,9-10H,7-8H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBONOADEAEOBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC(=C(C=C3)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F5N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : 3,4-Difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide
  • Molecular Formula : C16H15F5N2OS

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties and potential as an antimicrobial agent.

Anticancer Activity

Research indicates that compounds with thiazole moieties exhibit significant anticancer properties. In particular, derivatives like 3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide have shown promising results against several cancer cell lines.

Case Study Findings :

  • Cell Line Studies : The compound demonstrated cytotoxicity against Jurkat and A-431 cell lines with IC50 values lower than standard drugs like doxorubicin .
  • Mechanism of Action : Molecular dynamics simulations revealed that the compound interacts with the Bcl-2 protein primarily through hydrophobic contacts, which is critical for its apoptotic activity .

Antimicrobial Activity

In addition to its anticancer effects, the compound has been studied for its antimicrobial properties. Thiazole derivatives have been noted for their antibacterial activities.

Key Findings :

  • Broad-Spectrum Activity : Compounds similar to 3,4-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide showed effective inhibition against both Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring significantly enhances antibacterial activity, highlighting the importance of substituents in the compound's design .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications to the chemical structure affect biological activity.

CompoundSubstituentActivity (IC50)Remarks
1-CF3< 10 µMHigh potency against cancer cell lines
2-F< 20 µMModerate activity; essential for interaction with target proteins
3-Cl< 15 µMImproved antibacterial properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzamide and Thiazole Moieties

The target compound’s 3,4-difluoro substitution on the benzamide distinguishes it from analogs like 4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide (), which lacks the second fluorine atom. Similarly, the 4-(trifluoromethyl)phenyl substituent on the thiazole ring increases lipophilicity relative to unsubstituted phenyl or halophenyl groups (e.g., N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide in ), which may influence membrane permeability .

Comparison with 1,2,4-Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share the difluorophenyl motif but replace the thiazole with a 1,2,4-triazole ring. The thiazole in the target compound offers greater rigidity and distinct electronic properties, which could alter intermolecular interactions (e.g., hydrogen bonding, π-stacking) compared to triazoles .

Receptor-Targeting Benzamides

N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide () demonstrates how substituents like cyano or trifluoromethyl groups on aromatic rings modulate receptor affinity. The target compound’s trifluoromethyl group may similarly enhance binding to hydrophobic pockets in target proteins, as seen in D3 receptor ligands .

Structural and Spectral Comparisons

Spectral Characteristics

  • IR Spectroscopy : The absence of C=O stretching (~1663–1682 cm⁻¹) in triazole derivatives () contrasts with the target compound’s intact benzamide carbonyl, which would exhibit a strong ν(C=O) band near 1680 cm⁻¹.
  • NMR : The ¹H-NMR of the ethyl linker (δ ~2.8–3.5 ppm for CH₂ groups) and aromatic fluorine signals (δ ~110–130 ppm in ¹³C-NMR) would align with trends in and .

Comparative Data Table

Compound Name Key Substituents Moieties Potential Applications Reference
3,4-Difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide 3,4-difluorophenyl, CF₃-phenyl-thiazole Benzamide, Thiazole CNS ligands, Agrochemistry
4-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide () 4-fluorophenyl, phenyl-thiazole Benzamide, Thiazole Not specified
N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide () Cyano-phenyl, thiophene Benzamide, Piperazine D3 receptor ligands
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () Difluorophenyl, sulfonyl-phenyl Triazole Antimicrobial agents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.